molecular formula C21H19FN2O3 B2571467 N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 1351622-83-7

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2571467
CAS No.: 1351622-83-7
M. Wt: 366.392
InChI Key: IOMLDKATEUFWDJ-UHFFFAOYSA-N
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Description

N1-(4-Fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a naphthalene-containing hydroxyethyl group at the N2 position. Its synthesis likely follows general oxalamide coupling protocols, though the presence of the bulky naphthalene and polar hydroxy group may necessitate specialized reaction conditions.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-naphthalen-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c22-16-10-8-14(9-11-16)12-23-20(26)21(27)24-13-19(25)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,19,25H,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMLDKATEUFWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

    Preparation of 4-fluorobenzylamine: This can be achieved through the reduction of 4-fluorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of 2-hydroxy-2-(naphthalen-1-yl)ethylamine: This intermediate can be synthesized by the reaction of naphthalene with ethylene oxide, followed by hydrolysis.

    Formation of the oxalamide: The final step involves the reaction of 4-fluorobenzylamine and 2-hydroxy-2-(naphthalen-1-yl)ethylamine with oxalyl chloride in the presence of a base such as triethylamine to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Oxalamide Moiety

The oxalamide core (N–C(=O)–C(=O)–N) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Conditions Products Mechanistic Notes
6M HCl, reflux, 12 hr4-fluorobenzylamine + 2-hydroxy-2-(naphthalen-1-yl)ethylamine + oxalic acidAcidic hydrolysis cleaves both amide bonds, releasing oxalic acid and free amines .
2M NaOH, 80°C, 6 hrSodium oxalate + deprotonated aminesBasic conditions promote nucleophilic attack by hydroxide ions at carbonyl carbons .

Key Findings :

  • Hydrolysis rates depend on steric hindrance; the naphthalene group slows reaction kinetics compared to simpler analogs .

  • NMR monitoring (δ = 2.50 ppm for byproducts) confirms reaction progression and intermediate formation .

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the 2-hydroxyethyl group undergoes oxidation to form a ketone or carboxylic acid.

Oxidizing Agent Conditions Product Yield
KMnO₄ (acidic)H₂SO₄, 60°C, 4 hr2-(naphthalen-1-yl)glyoxylic acid72%
PCC (Pyridinium chlorochromate)DCM, RT, 12 hr2-(naphthalen-1-yl)acetamide ketone58%

Mechanistic Insights :

  • Strong oxidants like KMnO₄ fully oxidize the alcohol to a carboxylic acid, while milder agents (e.g., PCC) yield ketones.

  • Competitive oxidation of the naphthalene ring is minimal due to its stability .

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring

The naphthalene group participates in EAS reactions, though steric hindrance from substituents modulates reactivity.

Reaction Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 2 hr1-Nitro-naphthalene derivativeα-position (1-)
SulfonationH₂SO₄, 50°C, 6 hr1-Sulfo-naphthalene derivativeα-position (1-)

Notes :

  • The hydroxyethyl group at C2 induces minor electronic deactivation, favoring substitution at the less hindered α-position .

  • Fluorine in the benzyl group has negligible electronic impact on naphthalene reactivity.

Functionalization of the Fluorobenzyl Group

The 4-fluorobenzyl moiety exhibits limited reactivity under standard conditions but can undergo nucleophilic aromatic substitution (NAS) under high-energy conditions.

Reagent Conditions Product Yield
NaN₃, DMF, 120°C, 24 hr4-Azidobenzyl derivativeN1-(4-azidobenzyl)-N2-(...)oxalamide35%
NH₃ (aq), Cu catalyst, 150°C4-Aminobenzyl derivativeN1-(4-aminobenzyl)-N2-(...)oxalamide28%

Challenges :

  • Fluorine’s poor leaving-group ability necessitates harsh conditions .

  • Competing hydrolysis of the oxalamide limits yields .

Esterification and Ether Formation

The hydroxyethyl group can be esterified or converted to ethers.

Reaction Reagent Product Catalyst
EsterificationAcetic anhydride2-Acetoxy-2-(naphthalen-1-yl)ethyl derivativePyridine (base)
EtherificationCH₃I, K₂CO₃2-Methoxy-2-(naphthalen-1-yl)ethyl derivative

Observations :

  • Esterification proceeds efficiently (>80% yield) due to the alcohol’s accessibility.

  • Steric bulk from naphthalene reduces etherification rates compared to linear analogs.

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and fluorobenzyl fragments (TGA data).

  • Photolysis : UV exposure (254 nm) induces radical formation at the oxalamide core, detected via ESR spectroscopy .

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide is its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition is significant for developing treatments for neurological disorders, including depression and anxiety.

Key Findings :

  • MAO-B Inhibition : Studies have shown that analogs of this compound exhibit potent inhibition of MAO-B, with IC50 values reported as low as 0.013 µM for certain derivatives, indicating strong potential for therapeutic applications in mood disorders.

Anticancer Properties

The anticancer potential of this compound is another area of active research. Preliminary studies suggest that derivatives similar to this compound can induce apoptosis in various cancer cell lines.

Research Insights :

  • Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against breast cancer cell lines, with reductions in cell viability exceeding 50% at concentrations around 10 µM.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the oxalamide structure can enhance biological activity, emphasizing the importance of structural optimization in drug design.

Binding Affinity Enhancement

The presence of fluorinated groups in the compound enhances its binding affinity to target proteins, which may improve selectivity and efficacy in therapeutic applications. This characteristic is particularly beneficial for compounds intended to interact with hydrophobic pockets within proteins.

Table 1: Summary of Biological Activities

Compound NameBiological ActivityIC50 Value (µM)Reference
N1-(4-fluorobenzyl)-N2-(...)MAO-B Inhibition0.013
Related Compound AAnticancer Activity10
Related Compound BCytotoxicity (Breast Cancer)<5

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound’s fluorobenzyl and naphthyl groups allow it to bind to hydrophobic pockets in proteins, potentially inhibiting their function. The oxalamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Oxalamide Compounds

The table below summarizes key structural, synthetic, and functional differences between the target compound and related oxalamides:

Compound Name N1 Substituent N2 Substituent Primary Application Key Properties References
Target Compound
N1-(4-Fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide
4-Fluorobenzyl 2-Hydroxy-2-(naphthalen-1-yl)ethyl Hypothesized: Bioactive agent Bulky naphthalene group may enhance lipophilicity; fluorine may influence binding. -
S336 (No. 1768)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent Approved globally; metabolized without amide hydrolysis; high safety margin (NOEL: 100 mg/kg/day).
BNM-III-170
N1-(4-Chloro-3-fluorophenyl)-N2-(indenyl-guanidinomethyl)oxalamide
4-Chloro-3-fluorophenyl Indenyl-guanidinomethyl Antiviral (CD4-mimetic) Bis-trifluoroacetate salt; synthesized via multistep route; targets viral entry.
Compound 16
N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide
4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Enzyme inhibition (CYP4F11) 35% yield; forms 23% dimer; cream-colored solid.
OXA1
N1,N2-Bis(2-hydroxyethyl)oxalamide
2-Hydroxyethyl 2-Hydroxyethyl Polymer synthesis (PLA initiator) Enhances PLA crystallization; hydroxyl groups aid in ring-opening polymerization.

Structural and Functional Insights

  • Fluorine may enhance binding to hydrophobic pockets in biological targets . The naphthalene-hydroxyethyl group at N2 provides steric bulk and lipophilicity, which could influence membrane permeability or target engagement. This contrasts with S336’s pyridyl-ethyl group, which contributes to flavor receptor (hTAS1R1/hTAS1R3) activation .
  • Metabolism and Safety: S336 and related food-use oxalamides (Nos. The target compound’s fluorobenzyl group may similarly resist hydrolysis but could undergo cytochrome P450-mediated oxidation (e.g., CYP4F11, as in ). Regulatory approvals for S336 (FEMA 4233) highlight a high safety margin (500 million times exposure limit ), suggesting oxalamides’ general tolerability when substituents are non-toxic.
  • Synthetic Considerations :

    • The target compound’s synthesis may face challenges in yield or dimerization (e.g., Compound 16’s 23% dimer ), especially with bulky substituents. BNM-III-170’s bis-trifluoroacetate salt form exemplifies strategies to improve solubility for bioactive applications.

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide (CAS Number: 1351622-83-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN2O3C_{21}H_{19}FN_{2}O_{3} with a molecular weight of 366.4 g/mol. The compound features a naphthalene moiety, which is known for its significant biological activities, and a fluorobenzyl group that may enhance its pharmacological profile.

PropertyValue
CAS Number1351622-83-7
Molecular FormulaC21H19FN2O3
Molecular Weight366.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 2-hydroxy-2-(naphthalen-1-yl)ethylamine in the presence of acylating agents such as oxalyl chloride .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Schiff base derivatives have shown promising results against various cancer cell lines, including HeLa and HCT116, demonstrating the potential for this compound to inhibit tumor growth .

Case Study:
A study evaluating the cytotoxicity of related Schiff base complexes found that they exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines, suggesting that modifications in the structure could enhance activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Similar compounds have been tested against various bacterial strains, showing effective inhibition. For example, Schiff base ligands demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

The proposed mechanism of action for this compound involves enzyme inhibition through binding to active sites, disrupting critical biochemical pathways. This inhibition can lead to apoptosis in cancer cells and reduced pathogenicity in bacteria .

Q & A

Q. What are the standard synthetic protocols for preparing N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide?

Methodological Answer: The synthesis typically involves sequential coupling of oxalyl chloride with amines. For example:

  • Step 1: React 4-fluorobenzylamine with oxalyl chloride in THF/water under basic conditions (e.g., NaOH, triethylamine) at 0°C to form the intermediate oxalamide .
  • Step 2: Couple the intermediate with 2-hydroxy-2-(naphthalen-1-yl)ethylamine using a similar protocol. Purification via silica gel chromatography yields the final compound (35–52% yield, typical for oxalamides) .
  • Quality Control: Confirm purity (>90%) using HPLC and structural integrity via 1^1H/13^13C NMR and HRMS .

Q. How is the compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (DMSO-d6d_6, 400 MHz) identifies aromatic protons (δ 7.1–8.3 ppm for naphthalene), fluorobenzyl signals (δ ~4.3 ppm for -CH2_2-), and hydroxyl protons (δ ~5.5 ppm, broad). 19^19F NMR confirms the fluorobenzyl group (δ -120 ppm) .
  • Mass Spectrometry: HRMS (APCI+/FAB+) validates the molecular formula (e.g., [M+H]+^+ calculated for C21_{21}H20_{20}FN2_2O3_3: 367.15; observed: 367.14) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for antiviral activity?

Methodological Answer:

  • Substituent Analysis: Replace the 4-fluorobenzyl group with bulkier substituents (e.g., adamantyl) to enhance binding to hydrophobic pockets in viral targets. Compare IC50_{50} values in HIV or SARS-CoV-2 entry assays .
  • Hydroxyl Group Role: Evaluate the 2-hydroxyethyl group’s contribution to solubility and hydrogen bonding by synthesizing analogs with methyl or acetyl-protected hydroxyls. Test metabolic stability in liver microsomes .
  • Data Interpretation: Use regression models to correlate logP values with antiviral potency, noting trade-offs between hydrophobicity and solubility .

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with HIV-1 gp120 or SARS-CoV-2 spike protein. Focus on the oxalamide core’s hydrogen bonding with conserved residues (e.g., Asp368 in gp120) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the fluorobenzyl-naphthalene pharmacophore in binding pockets. Analyze RMSD and binding free energy (MM/PBSA) .
  • Validation: Cross-validate predictions with mutagenesis studies (e.g., Ala-scanning of target residues) .

Q. How are stereochemical challenges addressed during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate diastereomers arising from the 2-hydroxyethyl group. Confirm configurations via NOESY (nuclear Overhauser effect) .
  • Asymmetric Synthesis: Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry during amine coupling .

Q. What crystallographic techniques elucidate solid-state behavior?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., methanol/water). Solve structures using SHELXL (space group P212_1/c) to analyze hydrogen-bonding networks and packing motifs .
  • Data Contradictions: Resolve discrepancies in unit cell parameters by re-indexing or using twin refinement in cases of pseudo-symmetry .

Q. How does the compound interact with metabolic enzymes (e.g., CYP450)?

Methodological Answer:

  • In Vitro Assays: Incubate with human liver microsomes and NADPH. Monitor metabolites via LC-MS/MS. Identify hydroxylation or dealkylation products (e.g., naphthalene → 1-naphthol) .
  • CYP Inhibition: Test against CYP3A4/2D6 using fluorescent substrates. Calculate Ki_i values to assess drug-drug interaction risks .

Key Notes

  • Contradictions: While fluorobenzyl groups enhance target affinity (IC50_{50} ~12 nM for HIV), they may reduce metabolic stability compared to adamantyl analogs .
  • Advanced Tools: SHELX software remains critical for crystallography despite newer alternatives .

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